(2H10)-o-Xylene's primary application lies in its use as an isotopic tracer in scientific research. Due to the presence of ten deuterium atoms (²H) replacing hydrogen atoms (¹H) in its structure, (2H10)-o-Xylene can be easily distinguished from its non-deuterated counterpart using techniques like mass spectrometry []. This property allows researchers to track the movement and fate of o-Xylene in various chemical reactions and biological processes.
For instance, (2H10)-o-Xylene can be used to study the metabolism of o-Xylene in organisms. By observing the incorporation of deuterium atoms into metabolites, researchers can gain insights into the pathways involved in o-Xylene breakdown [].
(2H10)-o-Xylene can be a valuable tool for investigating reaction mechanisms. By selectively replacing specific hydrogen atoms with deuterium, researchers can probe the role of these hydrogens in the reaction pathway. The presence of deuterium can alter the reaction rate or product distribution, providing clues about the reaction's transition state [].
For example, (2H10)-o-Xylene can be used to study the mechanism of aromatic electrophilic substitution reactions. By observing the position of deuterium incorporation in the product, researchers can determine the site of attack by the electrophile [].
(2H10)-o-Xylene can be a helpful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium has a different spin than hydrogen, which can simplify NMR spectra by reducing signal overlap. This allows for better resolution and easier interpretation of the spectra, aiding in structural characterization of complex molecules [].
(2H10)-o-Xylene can be used to study solvent effects on chemical reactions. By comparing the behavior of o-Xylene and (2H10)-o-Xylene in different solvents, researchers can gain insights into the role of solvent-solute interactions [].
o-Xylene-d10, also known as 1,2-dimethylbenzene-d10, is a deuterated isotopic variant of o-xylene, which is an aromatic hydrocarbon with the molecular formula C8H10. The "d10" indicates that ten hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound has a molecular weight of approximately 116.23 g/mol and is characterized by its liquid state at room temperature, with a boiling point ranging from 135 °C to 138 °C and a melting point of approximately -25.2 °C .
The compound is primarily utilized in scientific research and analytical chemistry due to its distinct isotopic labeling, which allows for enhanced tracking and identification in various
For example, in electrophilic substitution reactions, the deuterated form may exhibit different reaction rates compared to its non-deuterated counterpart due to the kinetic isotope effect, where bonds involving deuterium are stronger than those involving hydrogen . This property is particularly useful in mechanistic studies where understanding the pathway of a reaction is crucial.
o-Xylene-d10 can be synthesized through several methods, typically involving the deuteration of o-xylene or its precursors. Common approaches include:
These methods allow for efficient synthesis while maintaining high isotopic purity .
o-Xylene-d10 finds applications primarily in:
These applications leverage the compound's isotopic labeling for enhanced accuracy and reliability in scientific research .
Interaction studies involving o-xylene-d10 focus on its behavior in various chemical environments and its interactions with other molecules. The presence of deuterium can lead to distinct interactions compared to non-deuterated xylene, affecting solubility, reactivity, and binding affinities in biochemical systems. Such studies are crucial for understanding the compound's role in environmental chemistry and its potential effects on health when released into ecosystems .
o-Xylene-d10 shares structural similarities with several other dimethylbenzene isomers and their deuterated forms. Here are some comparable compounds:
Compound Name | Molecular Formula | CAS Number | Characteristics |
---|---|---|---|
p-Xylene-d10 | C8D10 | 41051-88-1 | Isomer with para arrangement |
m-Xylene-d10 | C8D10 | 57583-99-4 | Isomer with meta arrangement |
Toluene-d8 | C7D8 | 2050-08-0 | Methyl-substituted benzene |
Benzene-d6 | C6D6 | 107-30-2 | Parent compound with full deuteration |
Uniqueness: The uniqueness of o-xylene-d10 lies in its specific ortho arrangement of methyl groups, which influences its chemical behavior and physical properties differently than other isomers like p-xylene and m-xylene. The ability to study these differences through isotopic labeling provides valuable insights into reaction mechanisms and environmental interactions .
Flammable;Irritant